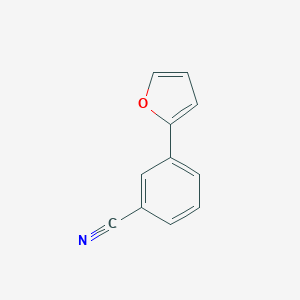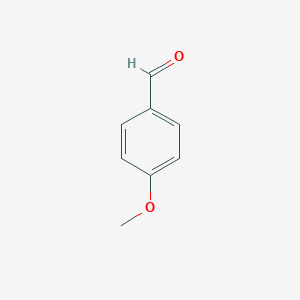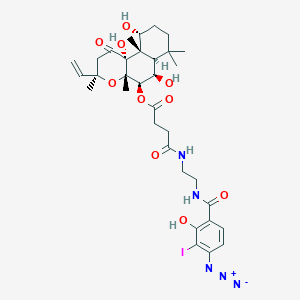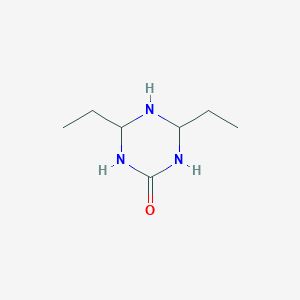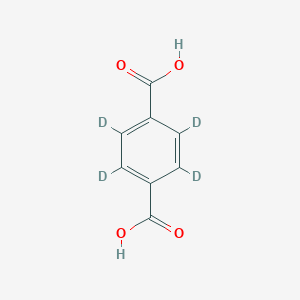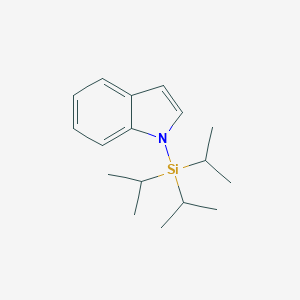![molecular formula C22H42NO8P B044353 [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117549-94-7](/img/structure/B44353.png)
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as DHEP, is a synthetic phospholipid that has been extensively studied for its potential in various scientific research applications. It is a cationic lipid that can be used for the delivery of nucleic acids, proteins, and other biomolecules into cells.
Mécanisme D'action
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate works by forming liposomes, which are lipid bilayer structures that can encapsulate biomolecules. The cationic charge of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate allows it to interact with negatively charged biomolecules, such as nucleic acids, and facilitate their delivery into cells. Once inside the cell, the liposomes can fuse with the cell membrane, releasing the encapsulated biomolecules into the cytoplasm.
Effets Biochimiques Et Physiologiques
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in various scientific research applications. It has been shown to be effective in delivering nucleic acids and proteins into cells, and has been used in a variety of in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its high efficiency in delivering biomolecules into cells. It has also been shown to have low toxicity and high biocompatibility, making it a safe and effective option for use in various scientific research applications. However, one limitation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other transfection agents.
Orientations Futures
There are many potential future directions for the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of focus is the development of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate-based vaccines, which could be used to deliver antigens and adjuvants into cells to stimulate an immune response. Another potential direction is the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for the delivery of CRISPR/Cas9 gene editing systems into cells. Additionally, further research is needed to optimize the synthesis and formulation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for use in various scientific research applications.
Méthodes De Synthèse
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the reaction of cyclopentyl diol with hexanoyl chloride followed by the reaction of the resulting cyclopentyl hexanoate with 2-(trimethylammonio)ethyl phosphate. The resulting [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be purified using chromatography techniques.
Applications De Recherche Scientifique
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential in various scientific research applications, including gene therapy, drug delivery, and vaccine development. It has been shown to be an effective transfection agent for the delivery of nucleic acids, such as plasmid DNA and siRNA, into cells. [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used for the delivery of proteins and peptides into cells, as well as for the development of lipid-based vaccines.
Propriétés
Numéro CAS |
117549-94-7 |
|---|---|
Nom du produit |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C22H42NO8P |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1 |
Clé InChI |
YDWZHMDKWNAPFJ-DXIQSLLYSA-N |
SMILES isomérique |
CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer 1-PDHCT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
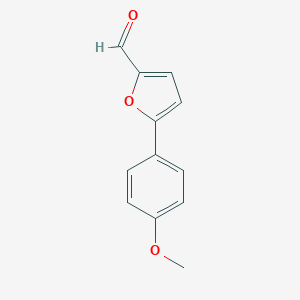
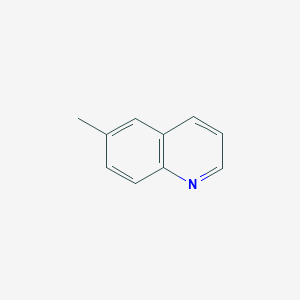
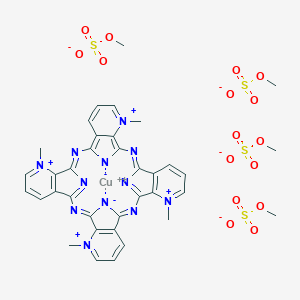
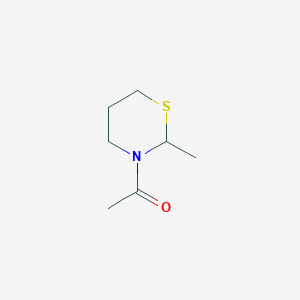
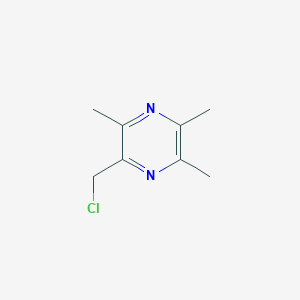
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)
